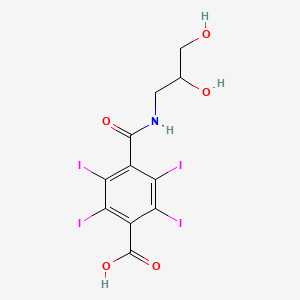
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four iodine atoms and a dihydroxypropyl group attached to the terephthalamic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- typically involves multiple steps. One common method includes the iodination of terephthalamic acid derivatives. The process often starts with the preparation of N-(2,3-dihydroxypropyl)terephthalamic acid, followed by iodination using iodine or iodine-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, utilizing efficient and cost-effective methods to ensure high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide and organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while substitution reactions can produce various functionalized terephthalamic acid compounds .
Wissenschaftliche Forschungsanwendungen
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its biological activity, as they can enhance the compound’s ability to interact with specific enzymes and receptors. The dihydroxypropyl group also contributes to its solubility and reactivity, facilitating its incorporation into various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dihydroxypropyl)terephthalamic acid: Lacks the iodine atoms, resulting in different chemical and biological properties.
2,3,5,6-Tetraiodoterephthalic acid: Does not contain the dihydroxypropyl group, affecting its solubility and reactivity.
Ioversol: A nonionic X-ray contrast agent with a similar iodine-rich structure but different functional groups
Uniqueness
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is unique due to its combination of iodine atoms and the dihydroxypropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications, particularly in medical imaging and advanced material synthesis .
Eigenschaften
CAS-Nummer |
34737-10-5 |
|---|---|
Molekularformel |
C11H9I4NO5 |
Molekulargewicht |
742.81 g/mol |
IUPAC-Name |
4-(2,3-dihydroxypropylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)5(8(6)14)11(20)21/h3,17-18H,1-2H2,(H,16,19)(H,20,21) |
InChI-Schlüssel |
AUPUNWGXDHNWJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



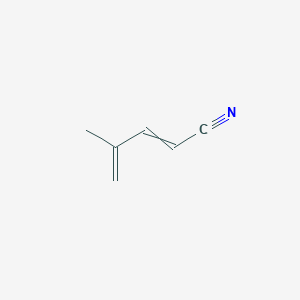

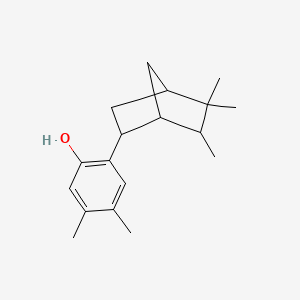

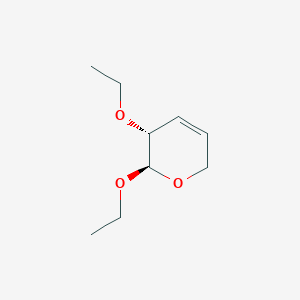
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
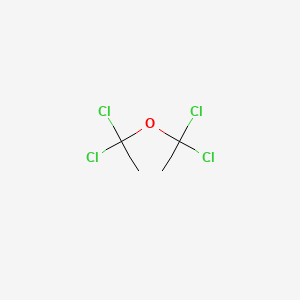
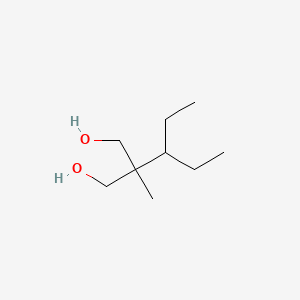
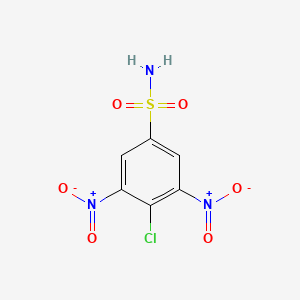
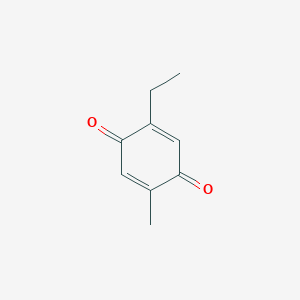
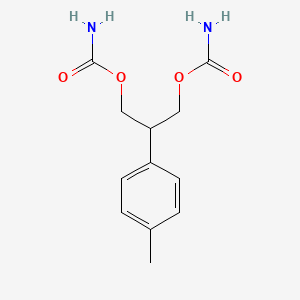
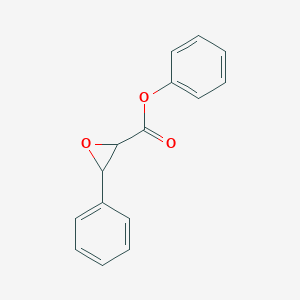
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
